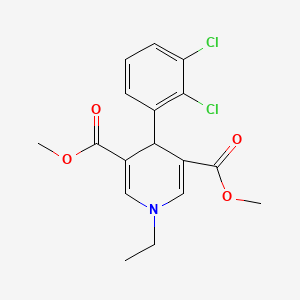
dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a chemical compound that has been widely used in scientific research. DDC is a member of the dihydropyridine family and is a calcium channel blocker. It has been used as a tool to study the role of calcium channels in various physiological processes.
Mécanisme D'action
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate blocks L-type voltage-gated calcium channels, which are responsible for calcium influx into cells. Calcium influx through these channels is important for various physiological processes such as muscle contraction, neurotransmitter release, and insulin secretion. By blocking these channels, this compound can affect these processes.
Biochemical and Physiological Effects:
This compound has been shown to decrease neurotransmitter release, muscle contraction, and vascular smooth muscle tone. It has also been shown to decrease insulin secretion. This compound has been used to study the effect of calcium channels on hypertension and has been shown to decrease blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful tool for investigating the role of calcium channels in various physiological processes. It is a selective blocker of L-type voltage-gated calcium channels and has been shown to have minimal effects on other ion channels. However, this compound has a short half-life and can be rapidly metabolized in vivo. This can limit its use in certain experiments.
Orientations Futures
Future research should focus on the development of more potent and selective calcium channel blockers. These compounds could be used to investigate the role of calcium channels in various physiological processes and could have potential therapeutic applications. Additionally, further research is needed to investigate the long-term effects of dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate and other calcium channel blockers on cardiovascular and metabolic health.
Applications De Recherche Scientifique
Dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been used in various scientific research studies to investigate the role of calcium channels in different physiological processes. It has been used to study the effect of calcium channels on neurotransmitter release, muscle contraction, and vascular smooth muscle tone. This compound has also been used to study the role of calcium channels in the development of hypertension and to investigate the effect of calcium channels on insulin secretion.
Propriétés
IUPAC Name |
dimethyl 4-(2,3-dichlorophenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-4-20-8-11(16(21)23-2)14(12(9-20)17(22)24-3)10-6-5-7-13(18)15(10)19/h5-9,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRICVCJONWEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



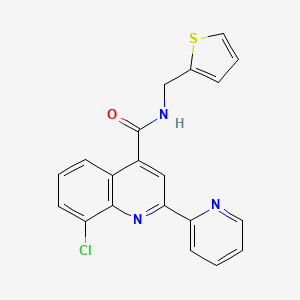


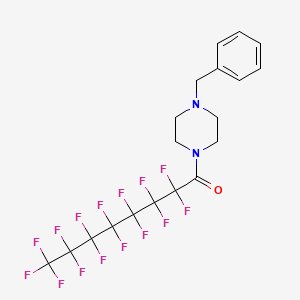
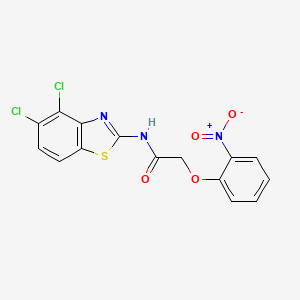

![N-(3-chloro-4-methylphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4708393.png)
![N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide)](/img/structure/B4708401.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-ethylphenyl)acetamide](/img/structure/B4708419.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4708422.png)
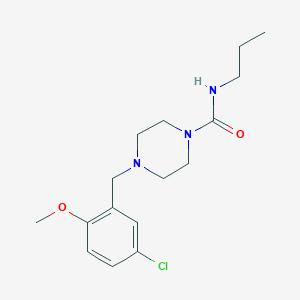

![4-(2,4-difluorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole](/img/structure/B4708443.png)
![2-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4708444.png)